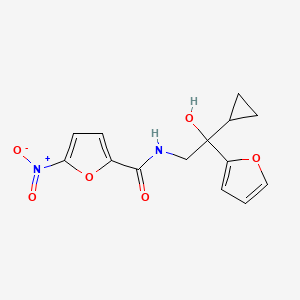

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-nitrofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C14H14N2O6 and its molecular weight is 306.274. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Properties and Synthesis

Nitrofurantoin® is recognized for its efficacy in treating urinary infectious diseases. A study by Hassan et al. (2020) explores the design, synthesis, and antibacterial activity of Nitrofurantoin® analogs, including compounds bearing furan and pyrazole scaffolds. These analogs were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria, comparing their effectiveness to that of Nitrofurantoin®. This research highlights the potential of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-nitrofuran-2-carboxamide analogs in developing new antibacterial agents (Hassan, Moustafa, Morsy, Abdou, & Hafez, 2020).

Biomolecular Applications

A study by Berry et al. (1997) explores the use of the 5-nitrofuran-2-ylmethyl group as a potential bioreductively activated pro-drug system. The research investigates the synthesis of substituted isoquinolin-1-ones and their arylmethylation, leading to compounds that could potentially serve as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors. This suggests an innovative approach to drug delivery, utilizing the structural properties of this compound for targeted cancer treatment (Berry, Watson, Whish, & Threadgill, 1997).

Chemical Synthesis and Reactivity

Research on the synthesis and reactivity of furan derivatives, including those related to this compound, is crucial for developing new pharmaceuticals and materials. Studies by Aleksandrov and El’chaninov (2017) on the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its conversion to 2-(furan-2-yl)benzo[e][1,3]benzothiazole, through electrophilic substitution reactions, underscore the versatility of furan derivatives in organic synthesis. These reactions provide a foundation for further exploration of furan-based compounds in various chemical and pharmaceutical applications (Aleksandrov & El’chaninov, 2017).

Mecanismo De Acción

Target of Action

The primary targets of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide are the bacterial type II DNA topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes are critical for maintaining and controlling the conformations required for DNA replication and transcription .

Mode of Action

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide interacts with its targets by inhibiting the function of DNA gyrase and topoisomerase IV . This inhibition disrupts the process of DNA replication and transcription in bacteria, leading to bacterial cell death .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of DNA strands, a crucial step in DNA replication and transcription . This disruption in the biochemical pathways leads to the cessation of these processes and ultimately results in bacterial cell death .

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .

Result of Action

The result of the action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide is the inhibition of bacterial growth and proliferation. By disrupting DNA replication and transcription, it causes bacterial cell death .

Análisis Bioquímico

Biochemical Properties

Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds.

Cellular Effects

Furan derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Propiedades

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6/c17-13(10-5-6-12(22-10)16(19)20)15-8-14(18,9-3-4-9)11-2-1-7-21-11/h1-2,5-7,9,18H,3-4,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVYYWAWCYTLNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=C(O2)[N+](=O)[O-])(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2976071.png)

![ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2976074.png)

![3,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2976076.png)

![3-[4-(6-Fluoropyridin-3-yl)triazol-1-yl]-7-hydroxychromen-2-one](/img/structure/B2976086.png)

![(Z)-methyl 2-(furan-3-ylmethylene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2976091.png)